molecular formula C11H17NO B1418481 2-Methyl-3-[(propan-2-yloxy)methyl]aniline CAS No. 1157090-24-8

2-Methyl-3-[(propan-2-yloxy)methyl]aniline

Cat. No. B1418481
M. Wt: 179.26 g/mol
InChI Key: VQKDSCWMZCIEGA-UHFFFAOYSA-N
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Description

2-Methyl-3-[(propan-2-yloxy)methyl]aniline is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 g/mol . The compound is liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3 . The compound has a total of 13 heavy atoms . The canonical SMILES representation is CC1=C(C=CC=C1N)COC©C .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 35.2 Ų . It has a XLogP3-AA value of 2.1 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has three rotatable bonds .

Scientific Research Applications

Molecular Interactions in Polar Binary Mixtures

A study conducted by Krishna and Mohan (2012) explored molecular interactions in polar binary mixtures, specifically between N-methyl aniline and alcohols such as propan-1-ol/propan-2-ol. This research utilized various analytical methods like dielectric permittivity and FT-IR spectroscopy to investigate the interactions at different temperatures and frequencies, contributing valuable insights into the behavior of compounds like 2-Methyl-3-[(propan-2-yloxy)methyl]aniline in such mixtures (Krishna & Mohan, 2012).

Synthesis and Characterization of Novel Aniline Derivatives

Saeed et al. (2009) investigated the synthesis and characterization of novel aniline derivatives, including those similar to 2-Methyl-3-[(propan-2-yloxy)methyl]aniline. Their research involved Michael addition reactions and provided insights into the structural properties of these compounds through spectroscopic data and X-ray diffraction, contributing to the understanding of such molecules in synthetic chemistry applications (Saeed, Hussain, Abbas, & Bolte, 2009).

Dielectric and Thermodynamic Studies in Binary Mixtures

Another study by Krishna, Sastry, and Murthy (2011) focused on dielectric and thermodynamic parameters in binary mixtures of N-methyl aniline with alcohols, including propan-1-ol and propan-2-ol. Their work, using techniques like LF impedance analysis and microwave bench, offers a deeper understanding of the molecular interactions and thermodynamic behavior in such systems, relevant to the study of compounds like 2-Methyl-3-[(propan-2-yloxy)methyl]aniline (Krishna, Sastry, & Murthy, 2011).

Studies on Chemical Oxidative Copolymerization

Research by Prévost, Petit, and Pla (1999) explored the chemical oxidative copolymerization of aniline with alkoxysulfonated anilines. This study provides insights into the production of water-soluble polyaniline derivatives, which is significant for understanding the reactivity and applications of similar compounds like 2-Methyl-3-[(propan-2-yloxy)methyl]aniline in polymer science (Prévost, Petit, & Pla, 1999).

Reaction Kinetics and Products in Titan's Atmosphere

Kelly et al. (2019) studied the reactions of dehydroanilinium radical cations, similar in structure to 2-Methyl-3-[(propan-2-yloxy)methyl]aniline, with propene. This research, using mass spectrometry and computational methods, sheds light on the potential role of such molecules in the molecular weight growth chemistry of Titan's atmosphere, highlighting the astrochemical relevance of these compounds (Kelly, Bright, Blanksby, da Silva, & Trevitt, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-3-(propan-2-yloxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKDSCWMZCIEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)COC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[(propan-2-yloxy)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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